molecular formula C6HF12I B1597774 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane CAS No. 63703-16-2

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane

Cat. No.: B1597774
CAS No.: 63703-16-2
M. Wt: 427.96 g/mol
InChI Key: LCUJIKCXBBVFQF-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane is a fluorinated organic compound with the molecular formula C6HF12I. It is characterized by its high fluorine content and the presence of an iodine atom, making it a unique and versatile chemical in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, including the fluorination of hexane derivatives followed by iodination

Industrial Production Methods: In an industrial setting, the production of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane typically involves large-scale fluorination reactors and iodination units. These processes are carried out under stringent safety and environmental regulations to ensure the purity and quality of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of fluorinated carboxylic acids.

  • Reduction: Reduction reactions can lead to the removal of fluorine atoms, producing partially fluorinated intermediates.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

  • Fluorinated carboxylic acids from oxidation.

  • Partially fluorinated hydrocarbons from reduction.

  • Various substituted iodides from nucleophilic substitution.

Scientific Research Applications

  • Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

  • Biology: It serves as a tracer in biological studies to understand the behavior of fluorinated molecules in biological systems.

  • Industry: Utilized in the production of specialty chemicals, including fluoropolymers and refrigerants.

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane exerts its effects depends on its specific application. In organic synthesis, it acts as a fluorinating agent, introducing fluorine atoms into organic molecules. The molecular targets and pathways involved typically include electrophilic centers in organic compounds.

Comparison with Similar Compounds

  • 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-heptanol

  • 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-bromohexane

  • 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-chlorohexane

Uniqueness: 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane stands out due to its high fluorine content and the presence of an iodine atom, which provides unique reactivity and properties compared to its bromo- and chloro- counterparts.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF12I/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUJIKCXBBVFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF12I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379864
Record name 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63703-16-2
Record name 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane
Reactant of Route 2
Reactant of Route 2
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane
Reactant of Route 3
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane
Reactant of Route 4
Reactant of Route 4
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane
Reactant of Route 5
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane
Reactant of Route 6
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane

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